molecular formula C7H6N2O5 B11901779 4-(Hydroxyamino)-2-nitrobenzoic acid

4-(Hydroxyamino)-2-nitrobenzoic acid

Cat. No.: B11901779
M. Wt: 198.13 g/mol
InChI Key: RSJSVDBNCYNCTI-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)-2-nitrobenzoic acid is an organic compound with a unique structure that includes both a hydroxyamino group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyamino)-2-nitrobenzoic acid typically involves the nitration of 4-aminobenzoic acid followed by the hydroxylation of the amino group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The hydroxylation step can be achieved using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyamino)-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydroxyamino)-2-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxyamino)-2-nitrobenzoic acid is unique due to the presence of both hydroxyamino and nitro groups on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

4-(hydroxyamino)-2-nitrobenzoic acid

InChI

InChI=1S/C7H6N2O5/c10-7(11)5-2-1-4(8-12)3-6(5)9(13)14/h1-3,8,12H,(H,10,11)

InChI Key

RSJSVDBNCYNCTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NO)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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